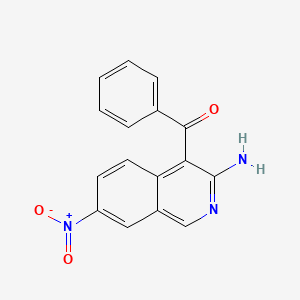
(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of isoquinoline derivatives followed by amination and subsequent coupling with phenylmethanone . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents like hydrogen gas in the presence of a palladium catalyst for amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The nitro and amino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-hexyl-7-nitro-4-phenyl-1(2H)-isoquinolinone
- (3,4-Dimethyl-phenyl)-(3-nitro-phenyl)-methanone
Uniqueness
(3-Amino-7-nitro-4-isoquinolyl)(phenyl)methanone is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
(3-amino-7-nitroisoquinolin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C16H11N3O3/c17-16-14(15(20)10-4-2-1-3-5-10)13-7-6-12(19(21)22)8-11(13)9-18-16/h1-9H,(H2,17,18) |
InChI Key |
ZFNAFRUQYRDITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC(=CC3=CN=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















